
Bismuth Potassium Citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth Potassium Citrate is a useful research compound. Its molecular formula is C6H5BiKO7+ and its molecular weight is 437.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Treatment of H. pylori Infections
BPC is primarily utilized in the treatment of H. pylori infections, which are associated with various gastrointestinal disorders, including peptic ulcers and gastritis. Clinical studies have demonstrated that BPC, when used in conjunction with standard triple therapy (which typically includes a proton pump inhibitor and antibiotics), can effectively eradicate H. pylori.
- A comparative study involving 124 patients showed that the eradication rate of H. pylori using BPC combined with standard therapy was 84.13%, compared to 95.08% for an alternative treatment regimen using Jinghua Weikang capsules . This indicates that while BPC is effective, alternative treatments may offer higher eradication rates.
- Another study highlighted that BPC capsules, when administered as part of a quadruple therapy regimen, achieved a high eradication rate exceeding 90% .
Treatment of Peptic Ulcers
BPC is also recognized for its role in managing acute peptic ulcers. The compound acts by enhancing mucosal defense mechanisms and inhibiting the growth of H. pylori, thereby promoting healing.
- Research indicates that the cure rate for peptic ulcers after a four-week course of treatment with BPC can range from 78% to 84% . This effectiveness is attributed to BPC’s ability to bind with bacterial walls and disrupt their structural integrity.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of BPC is crucial for optimizing its therapeutic use. Studies have shown that after oral administration, BPC is rapidly absorbed into the bloodstream, reaching maximum concentration within approximately 20-30 minutes . The half-life of bismuth in the body is around 5-10 hours, and it is excreted through urine and feces.
Analytical Methods for Quantification
Recent advancements in analytical techniques have facilitated the sensitive determination of bismuth levels in biological samples, enhancing our understanding of its pharmacokinetics:
- A study developed an inductively coupled plasma mass spectrometry (ICP-MS) method to quantify bismuth in human plasma efficiently . This method allows for accurate monitoring of bismuth levels during treatment, which can inform dosage adjustments and improve patient outcomes.
Comparative Efficacy Studies
Several studies have compared the efficacy of BPC against other bismuth compounds and treatment regimens:
特性
分子式 |
C6H5BiKO7+ |
---|---|
分子量 |
437.18 g/mol |
IUPAC名 |
bismuth;potassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+3;+1/p-3 |
InChIキー |
KZFDVWZZYOPBQZ-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[Bi+3] |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[Bi+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。